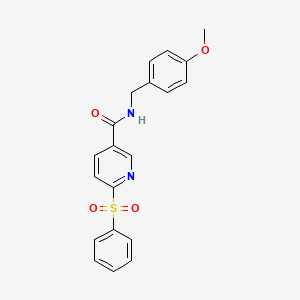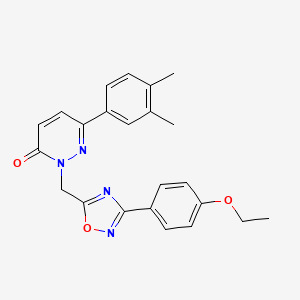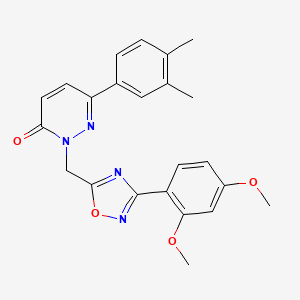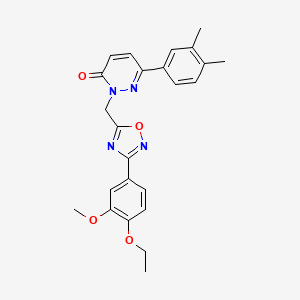
N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Descripción general
Descripción
“N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide” is a complex organic compound that contains several functional groups including a pyridine ring, an oxadiazole ring, and a thiophene ring . These functional groups are common in many biologically active compounds and materials with interesting properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The arrangement of these groups can significantly influence the properties of the compound . For example, the presence of the pyridine and oxadiazole rings could potentially allow for interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and oxadiazole rings could potentially influence its solubility and reactivity .Aplicaciones Científicas De Investigación
MPTT has been studied for its potential applications in various fields, including material science, analytical chemistry, and medicinal chemistry. In material science, MPTT has been used as a building block for the synthesis of conjugated polymers and as a fluorescent probe for the detection of metal ions. In analytical chemistry, MPTT has been used as a chromogenic and fluorogenic reagent for the detection of various analytes, such as amino acids, thiols, and metal ions. In medicinal chemistry, MPTT has been studied for its potential as an anticancer and antiviral agent.
Mecanismo De Acción
The mechanism of action of MPTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPTT has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH and ion transport. MPTT has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation. Additionally, MPTT has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
MPTT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPTT inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MPTT has also been shown to inhibit the replication of various viruses, including HIV-1 and herpes simplex virus. In vivo studies have shown that MPTT has anti-inflammatory and analgesic effects, and can reduce the severity of inflammatory bowel disease in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTT has several advantages for lab experiments, including its high solubility in common organic solvents, its stability under various conditions, and its ability to form stable complexes with metal ions. However, MPTT also has some limitations, such as its low yield of synthesis, its relatively high cost, and its potential toxicity to cells and organisms.
Direcciones Futuras
There are several future directions for the study of MPTT. One direction is the development of new synthetic methods for MPTT that can improve the yield and reduce the cost of synthesis. Another direction is the investigation of the structure-activity relationship of MPTT and its derivatives, which can help to identify more potent and selective inhibitors of enzymes and signaling pathways. Additionally, the study of the pharmacokinetics and pharmacodynamics of MPTT in vivo can provide valuable information for its potential use as a therapeutic agent. Finally, the exploration of new applications of MPTT in fields such as material science, analytical chemistry, and medicinal chemistry can lead to the discovery of new properties and functions of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-N-phenyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-22(14-5-3-2-4-6-14)27(23,24)15-9-12-26-16(15)18-20-17(21-25-18)13-7-10-19-11-8-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVXDSCOYJIQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B3206760.png)
![2-(4-methoxyphenyl)-5-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3206773.png)



![N-(4-bromophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3206800.png)






![N-(3-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3206860.png)
![6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3206868.png)